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Compound of Interest

Compound Name: PV1115

Cat. No.: B15584084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PV1115, a potent and highly selective

inhibitor of Checkpoint Kinase 2 (Chk2), with other notable Chk2 inhibitors. The information

presented is curated from preclinical research and aims to facilitate an objective evaluation of

these compounds for drug development and research applications. This document summarizes

key performance data, details relevant experimental methodologies, and visualizes the

pertinent signaling pathway.

Comparative Performance of Chk2 Inhibitors
PV1115 stands out for its exceptional potency, exhibiting a sub-nanomolar IC50 value against

Chk2. The following table summarizes the half-maximal inhibitory concentration (IC50) values

for PV1115 and a selection of alternative Chk2 inhibitors, providing a clear comparison of their

biochemical activity.
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Inhibitor
Chk2 IC50
(nM)

Chk1 IC50
(nM)

Selectivity
(Chk1/Chk2)

Key Features

PV1115 0.14[1] >100,000[1] >714,000-fold

Exceptionally

potent and highly

selective for

Chk2 over Chk1.

[1]

CCT241533 3[2][3][4] 190 - 245[3][4][5]
~63 to 80-fold[2]

[5]

High potency

and good

selectivity;

potentiates the

cytotoxicity of

PARP inhibitors.

[2][3]

AZD7762 5[6][7][8] 5[6][7][8] Non-selective

Potent dual

inhibitor of both

Chk1 and Chk2.

[6][8]

BML-277 15[9] >15,000[10] >1000-fold[9][10]

High selectivity;

protects T-cells

from radiation-

induced

apoptosis.[9]

PV1019 24 - 138[10] >50,000[10] >208-fold[10]

High selectivity;

demonstrates

synergistic

antiproliferative

activity with

topoisomerase

inhibitors and

radiation.[10]
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The accurate determination of the inhibitory activity of compounds like PV1115 is crucial. Below

are detailed methodologies for key experiments commonly cited in the evaluation of Chk2

inhibitors.

In Vitro Kinase Assay (Luminescence-based)
This assay is fundamental for determining the direct inhibitory effect of a compound on the

enzymatic activity of purified Chk2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against

the Chk2 enzyme.

Materials:

Recombinant active Chk2 enzyme

Chk2 substrate (e.g., CHKtide peptide)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ATP

Serial dilutions of the test inhibitor (e.g., PV1115)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

White, opaque 96- or 384-well plates

Procedure:

Prepare a master mix containing the Kinase Assay Buffer, ATP, and the Chk2 substrate.

Dispense the master mix into the wells of the plate.

Add the serially diluted inhibitor or a vehicle control (e.g., DMSO) to the respective wells. The

final DMSO concentration should typically not exceed 1%.

Initiate the kinase reaction by adding the diluted recombinant Chk2 enzyme to each well.
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Incubate the plate at 30°C for a specified duration, typically 45-60 minutes.

Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent according to the manufacturer's protocol.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value using appropriate software.

Cellular Assay: Inhibition of Chk2 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block Chk2 activity within a cellular

context in response to DNA damage.

Objective: To evaluate the cellular potency of a Chk2 inhibitor by measuring the

phosphorylation of Chk2 or its downstream targets.

Materials:

Human cancer cell line (e.g., MCF-7, U2OS)

Complete cell culture medium

Test inhibitor (e.g., PV1115)

DNA damaging agent (e.g., Etoposide or ionizing radiation)

Lysis buffer with protease and phosphatase inhibitors

Antibodies: Primary antibodies against phospho-Chk2 (e.g., Thr68 or Ser516) and total

Chk2; appropriate secondary antibodies.

Western blotting equipment and reagents

Procedure:

Seed the cells in culture plates and allow them to adhere.

Pre-treat the cells with a range of concentrations of the inhibitor for 1-2 hours.
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Induce DNA damage by adding a DNA damaging agent or through irradiation.

After a specified time, wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the cell lysates.

Perform Western blotting to detect the levels of phosphorylated and total Chk2.

Quantify the band intensities to determine the effect of the inhibitor on Chk2 phosphorylation.

Chk2 Signaling Pathway in DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that plays a pivotal role in the

DNA damage response (DDR) pathway.[11][12][13] Upon sensing DNA double-strand breaks,

the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and

activates Chk2.[12][14] Activated Chk2 then phosphorylates a variety of downstream

substrates, including p53 and Cdc25 phosphatases, to orchestrate cellular responses such as

cell cycle arrest, DNA repair, or apoptosis.[11][12]
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Chk2 signaling pathway and the point of inhibition by PV1115.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15584084?utm_src=pdf-body-img
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro kinase assay to determine the

IC50 value of a Chk2 inhibitor.
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Workflow for a typical in vitro Chk2 kinase assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15584084?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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